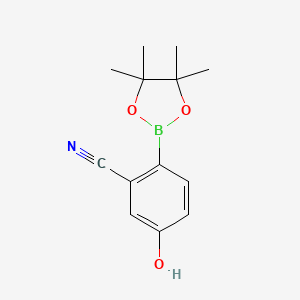![molecular formula C11H17NO3 B8062994 4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8062994.png)
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid is a compound with the molecular formula C11H17NO3 and a molecular weight of 211.25 g/mol . This compound features a bicyclic structure, which is a common motif in various natural products and synthetic molecules. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several routes. One notable method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process utilizes a tandem reaction that provides high yields and excellent enantioselectivities. The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Analyse Des Réactions Chimiques
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the acetylamino group, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other bicyclic compounds such as:
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid:
The uniqueness of this compound lies in its acetylamino group, which provides specific reactivity and interaction capabilities .
Propriétés
IUPAC Name |
4-acetamidobicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8(13)12-11-5-2-10(3-6-11,4-7-11)9(14)15/h2-7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDJITVKFZXMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CCC(CC1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-Cyano-4-[4-methoxy-3-(4-methylpiperazin-1-yl)anilino]pyrimidin-2-yl]amino]benzamide](/img/structure/B8062914.png)
![(8R,9S,10S,13S,14S)-2-hydroxy-13-methyl-7,8,9,10,11,12,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B8062924.png)




![2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8062961.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B8062964.png)

![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B8062985.png)
![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8062986.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8063001.png)
![3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8063016.png)
![(4S,5R,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-one](/img/structure/B8063019.png)
